3-fluoro-N-methylbenzamide
Overview
Description
3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Mechanism of Action
Target of Action
3-Fluoro-N-methylbenzamide is a derivative of N-Methylbenzamide . N-Methylbenzamide is known to be a potent inhibitor of PDE10A (phosphodiesterase 10A), a protein that is abundant only in brain tissue . Therefore, it is plausible that this compound may also target PDE10A or similar proteins.
Mode of Action
Inhibition of PDE10A can lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in signal transduction .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including memory, learning, and inflammation .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially lead to increased levels of cAMP and cGMP, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoro-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: N-methyl-3-fluoroaniline.
Oxidation: N-methyl-N-oxide derivatives.
Scientific Research Applications
3-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-chloro-N-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
N-methoxy-N-methylbenzamide: Contains an additional methoxy group, altering its chemical behavior and applications.
Uniqueness
3-fluoro-N-methylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding interactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-39-3 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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